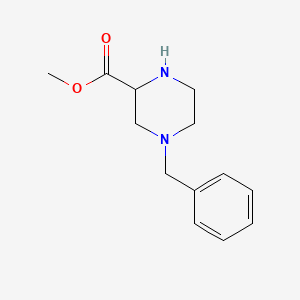

Methyl 4-benzylpiperazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-benzylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)12-10-15(8-7-14-12)9-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVZEDCLDOKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696991 | |

| Record name | Methyl 4-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181955-94-2 | |

| Record name | Methyl 4-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Chemical Synthesis Pathways for Methyl 4-benzylpiperazine-2-carboxylate

Direct Synthesis Approaches

Direct synthesis methods typically involve fewer steps and utilize commercially available piperazine (B1678402) derivatives as starting materials. These approaches are often preferred for their operational simplicity.

A primary direct method for synthesizing the target compound is the N-alkylation of a piperazine-2-carboxylate scaffold. This involves the introduction of the benzyl (B1604629) group onto the nitrogen atom at the 4-position of the piperazine ring. The reaction typically proceeds via nucleophilic substitution, where the secondary amine of the piperazine acts as the nucleophile.

The general reaction involves treating methyl piperazine-2-carboxylate with a benzyl halide, most commonly benzyl chloride, in the presence of a base. The base is crucial for deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity, and for neutralizing the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine, and the reaction is typically carried out in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

While the alkylation of piperazine with benzyl chloride is a well-established method for producing N-benzylpiperazines orgsyn.orgeuropa.eugoogle.com, the reaction must be carefully controlled to favor mono-alkylation over the formation of the 1,4-dibenzylpiperazine (B181160) byproduct. europa.eu The presence of the ester group at the C-2 position can influence the reactivity of the adjacent N-1 nitrogen, often necessitating the use of protecting groups to ensure selective benzylation at the N-4 position. nih.gov

Table 1: Representative Conditions for N-Alkylation of Piperazines

| Alkylating Agent | Substrate | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl Chloride | Piperazine monohydrochloride | (Not specified) | Ethanol (B145695) | 65°C | 93-95% (as dihydrochloride (B599025) salt) | orgsyn.org |

| Benzyl Chloride | Piperazine | Nitrogenous amine salt (catalyst) | Tetrahydrofuran (THF) | 0-100°C | >95% | google.com |

Note: This table presents general conditions for N-benzylation of piperazine. Specific conditions for Methyl piperazine-2-carboxylate may vary.

An alternative direct approach is the esterification of 4-benzylpiperazine-2-carboxylic acid. This pathway is viable if the corresponding carboxylic acid is available or can be synthesized more readily than the ester. The conversion of the carboxylic acid to its methyl ester is a standard organic transformation.

Several methods can be employed for this esterification:

Fischer Esterification: This classic method involves refluxing the carboxylic acid in an excess of methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium is driven towards the ester product by using a large excess of the alcohol.

Reaction with Thionyl Chloride: A more reactive approach involves converting the carboxylic acid to an acyl chloride intermediate using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester. This method is often faster and avoids the use of strong acids and high temperatures. An analogous procedure was used in the synthesis of a key intermediate for fentanyl analogues, where an amino acid was treated with SOCl₂ and then methanol to form the methyl ester. researchgate.net

The choice of esterification method depends on the stability of the starting material and the desired reaction conditions.

Multi-step Synthetic Routes

Multi-step syntheses offer greater flexibility and control, particularly for creating complex or stereochemically pure piperazine derivatives. These routes involve the systematic construction of the molecule, starting from simple, non-cyclic precursors.

The construction of the substituted piperazine core is a critical phase in multi-step syntheses. A common strategy involves the cyclization of a linear diamine precursor. mdpi.com For a C-2 substituted piperazine like the target molecule, the synthesis often begins with a chiral starting material, such as an amino acid, to control the stereochemistry at the C-2 position.

One reported strategy involves a five-step route starting from amino acids to generate 3-substituted piperazine-2-acetic acid esters, which shares a similar piperazine-2-carboxylate core. nih.gov The key steps include:

Conversion of an N-protected amino acid to a β-ketoester.

Reductive amination to form a 2,3-substituted 1,4-diamine.

Protection of the newly formed amine, creating a key piperazine ring precursor.

An annulation protocol followed by deprotection and cyclization to form the piperazine ring. nih.gov

Alternative methods for forming substituted piperazine rings include the [3+3]-type dimerization of aziridines or the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. mdpi.com Another approach utilizes the double Michael addition of nitrosoalkenes to primary amines to create a bis(oximinoalkyl)amine, which then undergoes reductive cyclization to form the piperazine ring. mdpi.comresearchgate.net These methods provide access to a wide variety of substitution patterns on the piperazine scaffold.

In a multi-step synthesis, the benzyl group can be introduced at various stages. A common and efficient method is the reaction of a suitable piperazine precursor with benzyl chloride. europa.eu The benzyl group serves not only as a desired substituent but can also function as a protecting group for one of the piperazine nitrogens. orgsyn.orgnih.gov This allows for selective functionalization of the second nitrogen atom before the benzyl group is potentially removed via hydrogenolysis, if required for further synthesis steps. orgsyn.org

The reaction typically involves combining the piperazine derivative with benzyl chloride in a suitable solvent. orgsyn.org For instance, a procedure for preparing 1-benzylpiperazine (B3395278) involves reacting piperazine dihydrochloride monohydrate with benzyl chloride in ethanol at 65°C. orgsyn.org This method is noted for its simplicity and the ability to produce a pure product free of the disubstituted compound. orgsyn.org In many synthetic schemes for pharmaceutical intermediates, a benzyl group is present on a piperidine (B6355638) or piperazine ring from an early stage, such as starting with 1-benzylpiperidin-4-one to create more complex structures. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₁₃H₁₈N₂O₂ |

| Benzyl chloride | (Chloromethyl)benzene | C₇H₇Cl |

| Piperazine | - | C₄H₁₀N₂ |

| Potassium carbonate | - | K₂CO₃ |

| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N |

| Acetonitrile | - | C₂H₃N |

| Dimethylformamide | DMF | C₃H₇NO |

| 1,4-dibenzylpiperazine | DBZP | C₁₈H₂₂N₂ |

| Methyl piperazine-2-carboxylate | - | C₆H₁₂N₂O₂ |

| 4-benzylpiperazine-2-carboxylic acid | - | C₁₂H₁₆N₂O₂ |

| Methanol | - | CH₄O |

| Sulfuric acid | - | H₂SO₄ |

| Thionyl chloride | - | SOCl₂ |

| Pyridine | - | C₅H₅N |

| Aziridine | - | C₂H₅N |

| 1,4-diazabicyclo[2.2.2]octane | DABCO, Triethylenediamine | C₆H₁₂N₂ |

Incorporation of the Carboxylate Ester Group

The introduction of the methyl carboxylate group at the C-2 position of the piperazine ring is a crucial step in the synthesis. This is typically achieved through one of two primary routes: cyclization of a precursor already containing the ester functionality or by direct esterification of a piperazine-2-carboxylic acid intermediate.

In a common strategy, an N-benzylated amino acid ester, such as a serine or cysteine derivative, can be used as a starting material. The synthesis proceeds by building the piperazine ring around this chiral core, which already contains the desired carboxylate group.

Alternatively, a precursor like piperazine-2-carboxylic acid can be synthesized first. The carboxylate ester is then introduced in a subsequent step via Fischer esterification. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product (the methyl ester), excess methanol is often used as the solvent.

Enzymatic methods also offer a mild and selective alternative for the formation or hydrolysis of methyl esters. nih.gov Lipases, such as one from Candida antarctica (CAL-A), can catalyze the esterification in non-aqueous solvents, providing high yields without affecting other sensitive functional groups in the molecule. nih.gov

Enantioselective and Asymmetric Synthesis Strategies

Achieving a specific enantiomer of this compound is critical for its intended applications, necessitating the use of asymmetric synthesis strategies. These methods aim to create one specific stereoisomer in favor over the other.

A prevalent strategy involves starting from a chiral pool material, such as the amino acid S-phenylalanine. clockss.org This approach establishes the initial stereocenter, which then directs the stereochemistry of subsequent reactions. For instance, a synthesis pathway starting from S-phenylalanine can lead to a chiral piperazinone intermediate. clockss.org The subsequent introduction of substituents can be controlled to produce the desired diastereomer with high selectivity. clockss.org

Domino reactions initiated by chiral lithium amides represent another powerful strategy. nih.gov For example, a tandem conjugate addition-cyclization protocol using either (R)- or (S)-N-benzyl-N-α-methylbenzylamine can be employed to construct a polysubstituted cyclopentane (B165970) ring system asymmetrically. nih.gov Similar principles can be applied to the synthesis of chiral piperazines, where a chiral amine is used to induce asymmetry during the formation of the heterocyclic ring.

The feasibility and suitability of different synthetic routes, including resolution with chiral reagents, synthesis from chiral materials, and the direct building of chiral centers, have been evaluated for related chiral piperazines like 2-methylpiperazine. researchgate.net

Chiral Catalyst Selection for Stereocontrol

The selection of an appropriate chiral catalyst is paramount for controlling the stereochemical outcome of key bond-forming reactions. Both organocatalysts and metal-based catalysts are employed for this purpose.

In syntheses involving the asymmetric addition of fragments, proline-derived organocatalysts are often effective. nih.gov These catalysts can facilitate reactions like asymmetric Michael additions, which can be a key step in building the chiral scaffold of the molecule.

For reactions involving hydrogenation or coupling, chiral metal complexes are frequently used. A rhodium/JoSPOPhos catalyst system, for example, has been successfully used for the enantioselective synthesis of pyrazoles, demonstrating high atom economy and excellent enantioselectivity (ee). nih.gov Similar catalyst systems can be adapted for the asymmetric hydrogenation steps in the synthesis of chiral piperazines.

The table below summarizes representative chiral catalysts and their performance in asymmetric synthesis, illustrating the high levels of stereocontrol achievable.

| Catalyst/Reagent | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Source |

| (1R,2S)-N-pyrrolidinylnorephedrine | Acetylide Addition | Ketoaniline | Not specified | nih.gov |

| Rhodium/JoSPOPhos | Asymmetric Coupling | Pyrazole & Alkene | 90% | nih.gov |

| Proline-derived organocatalyst | Asymmetric Trifluoromethylation | Nitrostyrene | 93% | nih.gov |

| (R)-N-benzyl-N-α-methylbenzylamine | Tandem Conjugate Addition-Cyclisation | Dienedioate | High diastereoselectivity | nih.gov |

Reaction Mechanisms and Kinetics in Synthesis

Understanding the underlying mechanisms and kinetics of the reactions involved is crucial for optimizing the synthesis of this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction mechanism in the synthesis of piperazine derivatives. The formation of the N-benzyl bond, for instance, typically occurs via a bimolecular nucleophilic substitution (Sₙ2) reaction. In this step, a nitrogen atom of the piperazine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide leaving group.

The regioselectivity of such reactions is a key consideration, especially when the piperazine ring has multiple nitrogen atoms available for substitution. In the synthesis of 4-aminoquinazolines, for example, density functional theory (DFT) calculations have shown that the carbon at the 4-position is more susceptible to nucleophilic attack due to having a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. nih.gov Similar electronic factors govern the reactivity of precursors in the synthesis of this compound, directing the incoming benzyl group to the desired nitrogen atom.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a versatile process used for multiple transformations in organic synthesis, including the reduction of functional groups and the cleavage of protecting groups (as discussed in 2.1.3.2).

In some synthetic routes, catalytic hydrogenation may be used to reduce a nitro group or a carbon-carbon double bond in a precursor molecule. For example, the selective hydrogenation of methyl benzoate (B1203000) to produce benzaldehyde (B42025) has been extensively studied using manganese-based catalysts. mdpi.comresearchgate.net These studies show that catalyst performance is closely linked to factors like the reducibility of the metal oxide species and the concentration of surface oxygen vacancies. mdpi.comresearchgate.net

The table below outlines typical conditions for catalytic hydrogenation reactions relevant to the synthesis of related compounds.

| Reaction | Catalyst | Conditions | Product Selectivity | Source |

| Hydrogenation of Methyl Benzoate | MnOₓ/γ-Al₂O₃ | 360 °C, 1 atm H₂, GHSV 800 h⁻¹ | 86.1% (Benzaldehyde) | mdpi.comresearchgate.net |

| Reduction of 1-methyl-4-nitrosopiperazine | Pd/Fe₃O₄-FeO | Room Temp, H₂ pressure | High selectivity for 1-amino-4-methylpiperazine | google.com |

| Debenzylation | Pd/C, Ammonium (B1175870) Formate | Reflux temperature | Rapid debenzylation | researchgate.net |

These processes must be carefully controlled, as over-reduction or side reactions can occur. For instance, in the reduction of 1-methyl-4-nitrosopiperazine, conventional catalysts can lead to the cleavage of the N-N bond, reducing the yield of the desired product. google.com The development of specialized catalysts, such as paramagnetic Pd/Fe₃O₄-FeO, has been shown to improve selectivity significantly. google.com

Esterification Mechanisms

The conversion of a carboxylic acid to an ester, in this case, the formation of the methyl ester at the C2 position of the piperazine ring, is a fundamental reaction in organic synthesis. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol (methanol, in this case) is often used in large excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through several key steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Alcohol: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.

| Parameter | Description | Typical Conditions for Fischer Esterification |

| Substrate | 4-Benzylpiperazine-2-carboxylic acid | - |

| Reagent | Methanol (CH₃OH) | Often used as the solvent (large excess) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl, TsOH) | Catalytic amounts |

| Temperature | Varies | Often heated to reflux |

| Byproduct | Water (H₂O) | Removed to drive equilibrium |

Cyclization Reactions and Their Mechanistic Implications

The formation of the core piperazine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic scaffold. researchgate.netresearchgate.net A common and effective approach involves the intramolecular cyclization of a linear diamine precursor. nih.gov

One prominent method involves the cyclization of an N-acyl derivative of a diamine to form a piperazinecarboxylic anhydride (B1165640) intermediate. google.com This process, as detailed in patent literature for related 2-piperazine carboxylic acid derivatives, proceeds as follows:

Acylation of a Precursor: A suitable precursor, such as a protected ethylenediamine (B42938) derivative, is first acylated. For the target molecule, this would involve introducing the benzyl group at one nitrogen and a protected carboxyl group at the appropriate position.

Cyclization with a Halogenating Agent: The N-acyl derivative is then treated with a halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com This reagent activates the carboxylic acid, facilitating an intramolecular nucleophilic attack.

Formation of the Anhydride Intermediate: The intramolecular reaction leads to the formation of a cyclic piperazinecarboxylic anhydride. This intermediate is a reactive species that can be isolated or used directly in the next step. google.com

Reaction with Nucleophiles: The anhydride can then be reacted with various nucleophiles. In the context of synthesizing the ester directly, this could involve a ring-opening reaction with methanol, although it is more commonly used for creating amides by reacting with an amine. google.com

Alternative cyclization strategies include:

Reductive Amination: The cyclization of a precursor containing both an amine and an aldehyde/ketone via reductive amination. mdpi.com

Reduction of Pyrazines or Diketopiperazines: Hydrogenation of a corresponding pyrazine (B50134) or the reduction of a 2,5-diketopiperazine (a cyclic dipeptide) can yield the piperazine ring. researchgate.netcsu.edu.au

Photoredox Catalysis: Modern methods utilize visible-light photoredox catalysis for the decarboxylative annulation between a glycine-based diamine and an aldehyde, which allows for the formation of C2-substituted piperazines under mild conditions. organic-chemistry.org This involves the generation of an α-aminyl radical which undergoes a 6-endo-trig cyclization with an in-situ generated imine. organic-chemistry.orgmdpi.com

| Cyclization Strategy | Precursors | Key Reagents/Catalysts | Mechanistic Implication |

| Via Anhydride Intermediate | N-acyl diamine carboxylic acid | Thionyl chloride, Oxalyl chloride | Formation of a reactive cyclic anhydride for subsequent functionalization. google.comgoogle.com |

| Reductive Cyclization | Dioximes | Catalytic Hydrogen (e.g., Pd/C, Raney Ni) | Hydrogenolysis of N-O bonds followed by intramolecular cyclization and reduction. nih.gov |

| From Diketopiperazines | Dipeptides | Reducing agents (e.g., LiAlH₄) | Reduction of both amide carbonyls to form the piperazine ring. researchgate.net |

| Photoredox Annulation | Glycine-based diamine, Aldehyde | Iridium-based photoredox catalyst | Radical-mediated 6-endo-trig cyclization onto an imine. organic-chemistry.orgmdpi.com |

Stereochemical Considerations in Reaction Pathways

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Controlling the stereochemistry during the synthesis is paramount, especially for pharmaceutical applications. The stereochemical outcome is often determined during the cyclization step. organic-chemistry.org

A highly effective strategy for controlling stereochemistry is to start with a chiral precursor derived from the "chiral pool." For instance, a synthesis can begin with a naturally occurring amino acid, such as L-aspartic acid or L-glutamic acid, which has a defined stereochemistry. researchgate.net This inherent chirality is then carried through the synthetic sequence to the final product.

Another powerful method is diastereoselective cyclization. For example, a highly diastereoselective intramolecular hydroamination can be employed to form 2,6-disubstituted piperazines. organic-chemistry.org In such a reaction, the existing stereocenter in the linear precursor directs the formation of the new stereocenter during the ring-closing step, leading to a predominance of one diastereomer. organic-chemistry.org

In syntheses involving the hydrogenation of a prochiral intermediate, such as a substituted tetrahydropyrazine (B3061110) or a benzylidene-piperazinedione, the choice of catalyst and reaction conditions can influence the stereochemical outcome. csu.edu.auorganic-chemistry.org Hydrogenation often occurs from the less sterically hindered face of the molecule, which can lead to a preference for either the cis or trans isomer with respect to substituents on the ring. nih.govcsu.edu.au For instance, the reductive cyclization of dioximes has been shown to predominantly form cis-isomers. nih.gov

| Method for Stereocontrol | Principle | Example Application | Expected Outcome |

| Chiral Pool Synthesis | Use of readily available, enantiomerically pure starting materials. | Synthesis starting from an L- or D-amino acid. researchgate.net | High enantiomeric excess (ee) in the final product. |

| Diastereoselective Cyclization | An existing chiral center directs the formation of a new stereocenter. | Intramolecular hydroamination of a chiral amino alcohol derivative. organic-chemistry.org | High diastereomeric excess (de). |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Enantioselective hydrogenation of a prochiral pyrazine or enamine intermediate. | Formation of one enantiomer in excess. |

| Catalytic Reductive Cyclization | Stereoselective addition of hydrogen during a ring-forming reduction. | Reductive cyclization of dioximes leading to cis-piperazines. nih.gov | Predominant formation of a specific diastereomer (e.g., cis). |

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

The primary methods employed for the structural confirmation of organic molecules like methyl 4-benzylpiperazine-2-carboxylate include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques offer complementary information, with NMR detailing the local chemical environment of specific nuclei and MS providing information on the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and stereochemistry of a molecule.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The analysis of a ¹H NMR spectrum for this compound would involve identifying the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and integration (the relative number of protons) for each unique proton signal.

The expected signals would correspond to the protons of the benzyl (B1604629) group (aromatic and benzylic CH₂), the protons on the piperazine (B1678402) ring, and the protons of the methyl ester group. The benzylic protons (PhCH₂) and the protons on the piperazine ring often present as complex multiplets due to spin-spin coupling between adjacent, non-equivalent protons.

A hypothetical data table for the ¹H NMR analysis is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.70 | Singlet | 3H | Methyl ester protons (OCH₃) |

| ~ 3.55 | Singlet | 2H | Benzylic protons (PhCH₂) |

| ~ 3.20-3.40 | Multiplet | 3H | Piperazine ring protons (H-2, H-3eq, H-5eq) |

| ~ 2.80-3.00 | Multiplet | 2H | Piperazine ring protons (H-3ax, H-5ax) |

| ~ 2.40-2.60 | Multiplet | 2H | Piperazine ring protons (H-6) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's electronic environment (e.g., aromatic, aliphatic, carbonyl).

The spectrum would be expected to show signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the carbons of the piperazine ring, the benzylic carbon, and the methyl ester carbon.

A representative data table for the ¹³C NMR analysis is shown below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.0 | Carbonyl carbon (C=O) |

| ~ 138.0 | Quaternary aromatic carbon (C-ipso) |

| ~ 129.0 | Aromatic carbons (C-ortho/C-meta) |

| ~ 128.5 | Aromatic carbons (C-ortho/C-meta) |

| ~ 127.5 | Aromatic carbon (C-para) |

| ~ 63.0 | Benzylic carbon (PhCH₂) |

| ~ 58.0 | Piperazine ring carbon (C-2) |

| ~ 55.0 | Piperazine ring carbon (C-6) |

| ~ 53.0 | Piperazine ring carbon (C-3) |

| ~ 52.0 | Methyl ester carbon (OCH₃) |

| ~ 50.0 | Piperazine ring carbon (C-5) |

2D NMR Techniques (e.g., NOESY) for Stereochemical Assignments

While ¹H and ¹³C NMR establish the connectivity of atoms, two-dimensional (2D) NMR techniques are often necessary to determine the compound's stereochemistry. For a substituted piperazine ring, which can exist in different chair conformations with substituents in axial or equatorial positions, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable.

A NOESY experiment detects protons that are close to each other in space, typically within 5 Ångströms, regardless of whether they are bonded. The presence of a cross-peak between two protons in a NOESY spectrum indicates their spatial proximity. For this compound, NOESY could be used to determine the relative orientation of the substituents on the piperazine ring. For instance, correlations between the proton at C-2 and axial protons at C-3 and C-5 would suggest an equatorial orientation of the methyl carboxylate group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns.

For this compound, an electron ionization (EI) or electrospray ionization (ESI) source could be used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for direct determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have the exact measured mass.

For this compound, with a molecular formula of C₁₃H₁₈N₂O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.

| Ion Formula | Calculated m/z |

| [C₁₃H₁₉N₂O₂]⁺ | 235.1441 |

This HRMS data, in conjunction with the detailed structural information from NMR spectroscopy, would provide a comprehensive and unambiguous confirmation of the structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In positive ion mode, ESI-MS analysis typically reveals the protonated molecule, [M+H]⁺. The high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For benzylpiperazine derivatives, a characteristic fragmentation is the cleavage of the benzyl group, resulting in a prominent fragment ion. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general fragmentation pathways for related benzylpiperazine compounds can be inferred. For instance, the cleavage of the benzyl group from 1-benzylpiperazine (B3395278) leads to a characteristic fragment. researchgate.net Similarly, for this compound, the loss of the benzyl group (C₇H₇) would be an expected fragmentation pathway.

| Ion | Proposed Structure | Significance |

| [M+H]⁺ | Protonated parent molecule | Confirms the molecular weight and elemental composition (via HRMS). |

| [M-C₇H₇]⁺ | Piperazine-2-carboxylate fragment | Indicates the loss of the benzyl group, a characteristic fragmentation for benzylpiperazines. |

This table represents expected ions based on general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The analysis of the IR spectrum allows for the identification of specific bonds within the molecule. For this compound, the following vibrations are of primary importance for its structural confirmation:

C=O Stretch (Ester): A strong and sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is one of the most readily identifiable peaks in the spectrum and is characteristic of the carbonyl group in the methyl ester. pressbooks.pub

C-N Stretch (Amine): The stretching vibrations of the C-N bonds within the piperazine ring typically appear in the 1020-1250 cm⁻¹ region.

Aromatic C-H Stretch: The C-H stretching vibrations of the benzene (B151609) ring of the benzyl group are expected to appear just above 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for the monosubstituted benzene ring typically appear in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups in the piperazine ring and benzyl substituent will be observed in the 2800-3000 cm⁻¹ range.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Ester | C=O Stretch | 1730-1750 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aromatic Ring | C=C Bending (out-of-plane) | 690-710 and 730-770 | Medium to Strong |

| Aliphatic Groups | C-H Stretch | 2800-3000 | Medium to Strong |

| Amine | C-N Stretch | 1020-1250 | Medium |

This table is based on established IR spectroscopy correlation charts and data for similar compounds. pressbooks.pub

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for the purification of this compound from synthetic reaction mixtures and for the assessment of its purity.

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of organic compounds. For the purification of this compound, a silica (B1680970) gel stationary phase is commonly employed. rsc.org The choice of eluent (mobile phase) is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a mixture of hexanes and ethyl acetate (B1210297) could be used, with the proportion of ethyl acetate being increased over the course of the separation. orgsyn.org The progress of the purification is monitored by collecting fractions and analyzing them by Thin-Layer Chromatography. orgsyn.org

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. For benzylpiperazine compounds, a common solvent system for TLC is a mixture of methanol (B129727) and aqueous ammonia. researchgate.netscispace.com Visualization of the spots can be achieved using UV light (254 nm) or by staining with a reagent such as iodoplatinate, which is highly sensitive for detecting piperazine compounds. researchgate.netscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of this compound. A reversed-phase C18 column is often used for the separation of benzylpiperazine derivatives. nih.gov A typical mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). nih.gov The mass spectrometer provides confirmation of the molecular weight of the main peak and can detect and help identify any impurities present, even at very low levels. mdpi.comresearchgate.net

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Methanol/Aqueous Ammonia | Reaction Monitoring |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | C18 Reversed-Phase | Water (with buffer)/Acetonitrile Gradient | Purity Assessment |

This table summarizes common chromatographic conditions for the analysis and purification of benzylpiperazine derivatives. rsc.orgorgsyn.orgresearchgate.netscispace.comnih.govmdpi.comresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, culminating in the elucidation of the molecule's absolute stereochemistry. The process involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the position and intensity of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

For chiral molecules, such as derivatives of piperazine, X-ray crystallography is instrumental in assigning the absolute configuration (R or S) at each stereocenter. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, an effect that is particularly pronounced with heavier atoms. By carefully analyzing these subtle differences in the diffraction pattern, the true handedness of the molecule can be established.

A comprehensive search of crystallographic databases for "this compound" did not yield specific experimental X-ray diffraction data for this compound. However, the principles of its structural determination can be understood through the analysis of closely related structures. For instance, the crystal structure of (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide, a more complex derivative containing the 4-benzylpiperazine moiety, has been determined. researchgate.net The crystallographic data for this related compound illustrates the type of information obtained from such an analysis.

Illustrative Crystallographic Data for a Related Benzylpiperazine Derivative

The following table provides an example of the crystallographic data that would be obtained for this compound if a suitable single crystal were analyzed. The data presented here is for (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide and serves as a reference. researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₂₀ClN₅OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.668(1) |

| b (Å) | 8.733(1) |

| c (Å) | 13.554(2) |

| α (°) | 94.673(9) |

| β (°) | 94.73(1) |

| γ (°) | 101.841(9) |

| Volume (ų) | 995.6 |

| Z | 2 |

| Temperature (K) | 296 |

| R-factor (%) | 4.10 |

Data for (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide. researchgate.net

The determination of the absolute configuration of this compound would involve the crystallization of a single enantiomer, followed by X-ray diffraction analysis. The resulting structural model would reveal the spatial orientation of the substituents around the chiral center at the C2 position of the piperazine ring, allowing for its definitive assignment as either R or S.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and related properties of molecules. arxiv.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for determining the geometries, energetics, and properties of molecules like Methyl 4-benzylpiperazine-2-carboxylate. nih.gov Studies on related energetic materials and alkaloids have demonstrated the power of DFT methods, such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), to perform geometric optimization and frequency analysis. nih.govplos.org

For this compound, DFT calculations can identify the most stable conformations of the molecule. The piperazine (B1678402) ring typically adopts a chair conformation, but the presence of bulky substituents—the benzyl (B1604629) group at the N4 position and the methyl carboxylate group at the C2 position—can lead to various axial and equatorial arrangements. DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure. For instance, studies on other 2-substituted piperazines have shown a preference for the axial conformation in certain cases. nih.gov The energetic properties, such as the heat of formation and bond dissociation energies (BDE), can also be calculated, providing insights into the molecule's stability. nih.gov The BDE of the weakest bond is particularly useful for understanding thermal stability. nih.gov

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers This table is illustrative, based on typical results from DFT studies on substituted piperazines.

| Conformer | Substituent Orientation (C2-COOCH₃) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | ~75% |

| Chair 2 | Axial | 1.50 | ~20% |

| Twist-Boat | - | 5.50 | <5% |

Being a chiral molecule, with a stereocenter at the C2 position, this compound has an optical rotation that can be predicted using computational methods. nih.gov The prediction of optical rotation for flexible molecules is a significant computational challenge because it requires averaging the properties of multiple, thermally accessible conformations. nih.gov The process involves first performing a thorough conformational search and then calculating the optical rotation for each significant conformer using methods like time-dependent density functional theory (TD-DFT). researchgate.netku.edu

The specific rotation is calculated from the electric dipole-magnetic dipole polarizability tensor. researchgate.net The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.netmdpi.com Comparing the predicted optical rotation with experimental values is a crucial step in assigning the absolute configuration of a chiral molecule. researchgate.net Besides optical rotation, other spectroscopic parameters like NMR chemical shifts can also be predicted with high precision using similar computational strategies. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table illustrates the typical application of computational methods for spectroscopic prediction.

| Property | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| Specific Rotation [α]D | B3LYP/aug-cc-pVDZ (in CHCl₃) | +45.2° | +48.5° |

| 13C NMR Shift (C2) | GIAO-DFT | 58.1 ppm | 57.6 ppm |

| 1H NMR Shift (H2) | GIAO-DFT | 3.45 ppm | 3.41 ppm |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, from picoseconds to microseconds. This technique is invaluable for analyzing conformational flexibility and intermolecular interactions. mdpi.com

While DFT provides a static picture of a few stable conformers, MD simulations can explore the conformational landscape of the piperazine ring in this compound in a dynamic context, often in a simulated solvent environment. A key aspect of this analysis is the puckering of the six-membered piperazine ring, which primarily exists in a chair conformation but can also transiently adopt boat or twist-boat forms.

A conformational study of 2-substituted piperazines highlighted that the preference for axial or equatorial substitution is a critical factor. nih.gov For this compound, MD simulations can quantify the equilibrium between the two chair conformations (one with the methyl carboxylate group axial and the other equatorial) and the timescales of interconversion. The bulky N-benzyl group influences the ring's flexibility and the conformational preference of the C2 substituent. The simulations can track key dihedral angles and the root-mean-square deviation (RMSD) of the ring atoms to characterize its flexibility and dominant conformations. escholarship.org

Piperazine derivatives are known to interact with a wide range of biological targets, including serotonin (B10506), dopamine (B1211576), sigma, and histamine (B1213489) receptors. acs.orgnih.govnih.govmdpi.com Although this compound is a synthetic intermediate, its structural motifs are present in many active pharmaceutical ingredients. nih.govresearchgate.net Ligand-receptor interaction modeling, using techniques like molecular docking and MD simulations, can predict how this molecule might bind to a protein target.

The process begins with molecular docking, where the ligand is placed into the binding site of a receptor's crystal structure or homology model. acs.org This predicts the most likely binding pose and a corresponding binding affinity score. acs.org Following docking, MD simulations of the ligand-receptor complex are performed to assess the stability of the binding pose and to refine the interaction model. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds between the ligand's ester or piperazine nitrogens and receptor residues, or hydrophobic interactions involving the benzyl group. nih.gov For example, studies on arylpiperazine derivatives binding to the 5-HT1A receptor show a crucial ionic bond between the protonated piperazine nitrogen and an aspartate residue. mdpi.com

Table 3: Illustrative Ligand-Receptor Interactions for a Piperazine Derivative in a Model Receptor Binding Site This table is a representative example based on docking studies of similar compounds.

| Ligand Moiety | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Protonated Piperazine Nitrogen (N1) | Aspartic Acid (ASP 110) | Hydrogen Bond / Ionic | 2.8 |

| Carbonyl Oxygen (of ester) | Serine (SER 199) | Hydrogen Bond | 3.1 |

| Benzyl Ring | Phenylalanine (PHE 345) | π-π Stacking | 4.5 |

| Benzyl Ring | Leucine (LEU 210), Valine (VAL 114) | Hydrophobic | - |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing a lead compound into a drug candidate. These studies systematically modify the chemical structure of a molecule and assess the impact on its biological activity or physicochemical properties. nih.gov For derivatives of this compound, SAR studies could explore how changes to different parts of the molecule affect its binding affinity for a specific receptor.

For instance, research on piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors revealed that converting the carboxylic acid to hydroxamic acids or carboxamides significantly enhanced potency against butyrylcholinesterase (BChE). nih.gov Similarly, substitutions on the benzyl rings were found to modulate activity and selectivity. nih.gov In other arylpiperazine series, the nature of the aromatic ring and the length of the linker chain are known to be critical for affinity at serotonin and sigma receptors. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which use computational descriptors to create a mathematical model that correlates chemical structure with biological activity. nih.govacs.org

Table 4: Illustrative Structure-Activity Relationship (SAR) for Hypothetical Analogs of this compound This table provides a hypothetical example of SAR based on findings for related piperazine series.

| Analog Modification (relative to parent compound) | Hypothetical Target | Change in Activity (IC50) | Rationale |

|---|---|---|---|

| Replace C2-COOCH₃ with C2-CONH₂ | Receptor X | Increase | Introduces new hydrogen bond donor/acceptor. |

| Add 4'-Chloro to Benzyl Ring | Receptor X | Increase | Enhances hydrophobic interaction in a specific pocket. |

| Replace N4-Benzyl with N4-Phenyl | Receptor X | Decrease | Loss of conformational flexibility and optimal hydrophobic contact. |

| Replace C2-COOCH₃ with C2-H | Receptor X | Significant Decrease | Loss of key hydrogen bonding interaction with the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. atlantis-press.com These models are instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their therapeutic effects. atlantis-press.com

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related piperazine-2-carboxylic acid derivatives provides significant insights. A study on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as potential anti-Alzheimer's agents revealed crucial structural determinants for their biological activity. nih.gov

In one such study, a series of 1,4-bis(substituted benzyl)-piperazinyl-2-carboxylic acids were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov The QSAR analysis of these compounds highlighted the importance of the substituents on the benzyl rings. For instance, the compound 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as the most active member against AChE within its series. nih.gov This suggests that electron-withdrawing groups on the benzyl moiety can influence the biological activity.

The general approach in such QSAR studies involves using various molecular descriptors as independent variables and the biological activity (often expressed as IC₅₀ or Kᵢ values) as the dependent variable to derive a mathematical equation. nih.gov These descriptors can be categorized as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity). mdpi.com

A hypothetical QSAR study on a series of compounds including this compound might involve the descriptors outlined in the table below.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett's Constant (σ) | Influences the electronic nature of the benzyl ring, which can affect π-π stacking interactions with the target protein. |

| Hydrophobic | Partition Coefficient (logP) | Determines the compound's ability to cross biological membranes and interact with hydrophobic pockets in the target. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituents and can impact the fit of the molecule within the binding site. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

Pharmacophore Mapping and Drug Design Strategies

Pharmacophore mapping is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups.

For piperazine-based compounds, pharmacophore models have been instrumental in designing ligands for various targets. A general pharmacophore model for piperazine derivatives often includes a basic nitrogen atom, which is protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein. mdpi.com The aromatic rings, such as the benzyl group in this compound, typically serve as hydrophobic features that can engage in van der Waals or π-π interactions. mdpi.com

In the context of the aforementioned piperazine-2-carboxylic acid derivatives as cholinesterase inhibitors, molecular modeling studies, which are closely related to pharmacophore mapping, revealed key interactions within the enzyme's active site. nih.gov These studies showed that the compounds bind to both the catalytic and peripheral anionic sites of the enzymes through a combination of hydrogen bonds, hydrophobic interactions, and ionic interactions. nih.gov

A hypothetical pharmacophore model for a compound like this compound, based on its structural features and the known interactions of similar molecules, would likely include the features presented in the following table.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrophobic Group | Benzyl ring | Interaction with hydrophobic pockets in the receptor. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the ester | Formation of hydrogen bonds with donor groups in the receptor. |

| Positive Ionizable Feature | Piperazine nitrogen (at position 1) | Ionic interaction with negatively charged residues (e.g., aspartate, glutamate) in the receptor. |

| Hydrogen Bond Acceptor | Piperazine nitrogen (at position 4) | Potential for hydrogen bonding depending on the target environment. |

Drug design strategies based on such pharmacophore models could involve modifying the structure of this compound to enhance its interaction with the target. For example, introducing substituents on the benzyl ring could optimize hydrophobic interactions or introduce additional hydrogen bonding opportunities. Altering the ester group to other functionalities, such as amides or hydroxamic acids as seen in related studies, could also modulate the compound's activity and selectivity. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Utilization as a Building Block in Drug Synthesis

The reactivity of the piperazine (B1678402) nitrogens and the carboxylate group allows for extensive chemical modification, making it an ideal starting point for creating diverse molecular libraries aimed at various therapeutic targets.

While the piperazine moiety is a common feature in many centrally active agents, a review of established synthetic routes for the potent opioid analgesic fentanyl and its analogues indicates that they are not typically derived from Methyl 4-benzylpiperazine-2-carboxylate. The standard synthesis of fentanyl involves the acylation of 4-anilino-N-phenethyl-piperidine (ANPP). nih.gov This core structure is a substituted piperidine (B6355638), not a piperazine.

The common and optimized synthetic pathways to fentanyl begin with N-substituted 4-piperidones, such as N-BOC-4-piperidinone or N-benzyl-4-piperidone. nih.govdtic.milnih.gov These starting materials undergo reductive amination with aniline (B41778) to form the key 4-anilinopiperidine intermediate, which is then elaborated to create fentanyl and its derivatives. nih.govdtic.mil The structural difference between the piperidine core of fentanyl and the piperazine-2-carboxylate structure of the subject compound precludes it from being a direct or common precursor in these established synthetic strategies.

The piperazine ring is an essential component in numerous approved anticancer drugs, including imatinib, dasatinib, and bosutinib. unimi.it This scaffold is widely used in the development of new antiproliferative agents. unimi.itresearchgate.net Research has demonstrated the potential of derivatives featuring the core structure of this compound as intermediates for anticancer agents.

A 2023 study investigated a library of 4-acyl-2-substituted piperazine urea (B33335) derivatives for their activity against breast cancer. nih.gov The study identified several compounds with high selective anticancer activity against MCF7 breast cancer cells compared to normal breast cells. unimi.itnih.gov Two compounds, 35 and 37 , also demonstrated selectivity against A549 lung cancer cells, marking them as promising hit compounds for further development. nih.gov Similarly, novel piperazine derivatives of the natural product vindoline (B23647) have been synthesized and evaluated as anticancer agents, with some N-benzylpiperazine-containing derivatives showing significant cytotoxic activity. mdpi.com Another study highlighted a novel piperazine derivative, PD-2, which effectively restrained the growth of HepG2 liver cancer cells by up to 90.45% at a concentration of 100 μg/mL. nih.gov

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound | Cancer Cell Line | Activity Noted |

|---|---|---|

| Compound 35 | MCF7 (Breast), A549 (Lung) | High selective anticancer activity. nih.gov |

| Compound 37 | MCF7 (Breast), A549 (Lung) | High selective anticancer activity. nih.gov |

| Compound 25 | Various | Outstanding cytotoxic activity (GI50 < 2 μM) on almost all cell lines tested. mdpi.com |

| PD-2 | HepG2 (Liver) | 90.45% growth inhibition at 100 μg/mL. nih.gov |

The benzylpiperazine scaffold is a key component in the development of novel antimalarial agents, particularly in efforts to combat drug-resistant strains of Plasmodium. nih.gov Research into 4(1H)-quinolones identified the N-benzylpiperazinyl moiety as a critical substituent for potent activity. nih.gov Specifically, N-benzylpiperazinyl-4(1H)-quinolone 8b was found to be highly potent against the W2 strain of P. falciparum with an EC50 value of 16 nM. nih.gov

In another approach, a parallel synthesis of piperazine-tethered thiazole (B1198619) compounds led to the identification of molecules with significant activity against the chloroquine-resistant Dd2 strain of the malaria parasite. mdpi.com The hit compound 2291-61 demonstrated a potent antiplasmodial EC50 of 102 nM with a high selectivity of over 140. mdpi.com Aryl piperazine derivatives have also been synthesized and evaluated, with the most active compound showing an IC50 of 0.5 μM against the FCR-3 strain of P. falciparum. nih.gov These studies underscore the utility of the benzylpiperazine core in generating new and effective antimalarial candidates. researchgate.netbenthamdirect.com

Table 2: Antimalarial Activity of Selected Benzylpiperazine Derivatives

| Compound | Plasmodium Strain | Activity (EC50/IC50) |

|---|---|---|

| N-benzylpiperazinyl-4(1H)-quinolone (8b) | W2 | 16 nM nih.gov |

| Compound 2291-61 | Dd2 (chloroquine-resistant) | 102 nM mdpi.com |

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | FCR-3 (chloroquine-resistant) | 0.5 μM nih.gov |

The benzylpiperazine structure has been strategically employed to create agents for treating neurological disorders, largely due to its ability to facilitate penetration of the blood-brain barrier (BBB). nih.gov 1-Benzylpiperazine (B3395278) (BZP) itself is a known central nervous system (CNS) stimulant that affects dopamine (B1211576), serotonin (B10506), and noradrenaline systems. europa.euresearchgate.netnih.gov This inherent CNS activity provides a foundation for developing therapeutic derivatives.

A significant application is in the design of selective histone deacetylase 6 (HDAC6) inhibitors for potential use in neurodegenerative diseases. nih.gov Researchers successfully used a hybrid strategy, incorporating the benzylpiperazine unit into the "cap" region of HDAC6 inhibitors. nih.gov This modification acted as an effective "shuttle," enhancing the BBB permeability of the compounds. nih.gov The resulting lead compound, KH-259 (1) , was not only CNS-penetrant and selective for HDAC6 but also demonstrated antidepressant activity in animal models. nih.gov This approach highlights the value of the benzylpiperazine moiety in delivering polar therapeutic molecules to the brain. nih.gov

Exploration of Biological Activities of Derivatives

Beyond serving as synthetic intermediates, derivatives of the benzylpiperazine core have been explored for their intrinsic biological activities, particularly as antimicrobial agents.

Derivatives built upon the piperazine scaffold exhibit a broad spectrum of antimicrobial activity. researchgate.net Numerous studies have demonstrated the efficacy of these compounds against various pathogenic bacteria and fungi. mdpi.comnih.govtandfonline.com

The synthesis of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, especially against Gram-negative bacteria like E. coli. mdpi.com Another study reported that newly synthesized piperazine-containing 1,2,3-triazoles displayed moderate to good activity against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. tandfonline.com Compound 7u from this series was noted for its appreciable activity, with a minimum inhibitory concentration (MIC) of 0.0248 μmol/mL. tandfonline.com Furthermore, other research has confirmed that various N-alkyl and N-aryl piperazine derivatives are active against bacterial strains, including Staphylococcus aureus. nih.gov The versatility of the piperazine ring allows for the creation of a wide array of compounds with potential applications in treating infectious diseases. nih.govnih.gov

Table 3: Antimicrobial Activity of Selected Piperazine Derivatives

| Derivative Class | Tested Organisms | Noted Activity |

|---|---|---|

| Piperazine-1,3,4-thiadiazole conjugates | E. coli (Gram-negative) | Significant antibacterial activity. mdpi.com |

| Piperazine-1,2,3-triazole hybrids (e.g., 7u) | B. subtilis, S. epidermidis, E. coli, P. aeruginosa, C. albicans, A. niger | Appreciable bactericidal and antifungal efficiency (MIC 0.0248 μmol/mL for 7u). tandfonline.com |

| N-alkyl and N-aryl piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against bacterial strains. nih.gov |

| Amino acid conjugated diphenylmethylpiperazines | S. aureus, E. coli | Phe and Trp conjugates showed good antibacterial activities. researchgate.net |

Antimicrobial Properties

Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Derivatives of piperazine have been synthesized and evaluated for their effectiveness against a spectrum of bacterial pathogens. Certain novel Mannich bases incorporating a piperazine moiety have shown notable activity. For instance, a study testing new piperazine derivatives against reference bacterial strains demonstrated varied levels of inhibition.

One derivative, characterized by a 4-nitrophenyl group attached to the piperazine ring, was particularly effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values between 125–500 µg/mL. nih.gov Another compound showed favorable activity against Gram-positive cocci and bacilli with MICs as low as 125 µg/mL. nih.gov These findings underscore the potential of the piperazine scaffold in developing new antibacterial agents.

Table 1: Antibacterial Activity of Select Piperazine Derivatives

| Compound ID | Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Compound 8 | Staphylococcus aureus ATCC 25923 | Gram-positive | 250 | <4 |

| Bacillus cereus ATCC 10876 | Gram-positive | 500 | <4 | |

| Escherichia coli ATCC 25922 | Gram-negative | 125 | <4 | |

| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 250 | <4 | |

| Compound 9 | Staphylococcus aureus ATCC 25923 | Gram-positive | 250 | 2 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 125 | 2 | |

| Compounds 5-7 | Micrococcus luteus ATCC 10240 | Gram-positive | 125-500 | 125-1000 |

| Data sourced from a study on new Mannich bases with a piperazine moiety. nih.gov | ||||

| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. |

Antifungal Activity

The antifungal potential of benzylpiperazine derivatives has also been an area of active research. Studies have shown that certain synthetic piperazine compounds exhibit significant fungistatic and fungicidal activity, particularly against Candida species.

In one study, newly synthesized piperazine derivatives demonstrated potent activity against Candida parapsilosis, with MIC values as low as 0.49 µg/mL. nih.gov C. parapsilosis is a notable pathogen, being one of the most frequently isolated Candida species from blood cultures in various regions. nih.gov The effectiveness of these compounds highlights their potential as leads for developing new treatments for fungal infections.

Table 2: Antifungal Activity of Select Piperazine Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Compound 8 | Candida parapsilosis ATCC 22019 | 0.98 | >4 |

| Compound 9 | Candida parapsilosis ATCC 22019 | 0.98 | >4 |

| Compounds 5-7 | Candida parapsilosis ATCC 22019 | 62.5 | >4 |

| Data sourced from a study on new Mannich bases with a piperazine moiety. nih.gov | |||

| MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration. |

Anticancer Potential

The piperazine scaffold is a key component in a variety of compounds investigated for their anticancer properties. Research has shown that derivatives incorporating this structure can exhibit significant cytotoxic activity against various cancer cell lines.

For example, a series of novel vindoline-piperazine conjugates were synthesized and tested for their antiproliferative effects across 60 human tumor cell lines. mdpi.com Two derivatives, one containing a [4-(trifluoromethyl)benzyl]piperazine group and another with a 1-bis(4-fluorophenyl)methyl piperazine group, showed potent growth inhibition, particularly against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Similarly, certain benzothiazole-piperazine derivatives have demonstrated high cytotoxic activity against hepatocellular, breast, and colorectal cancer cell lines. nih.gov

Table 3: In Vitro Anticancer Activity of Select Benzylpiperazine Derivatives

| Derivative Class | Compound | Cancer Cell Line | Activity Metric (µM) |

| Vindoline-Piperazine | Compound 23 | Breast (MDA-MB-468) | GI₅₀ = 1.00 |

| Compound 25 | Lung (HOP-92) | GI₅₀ = 1.35 | |

| Benzothiazole-Piperazine | Compound 1h | Hepatocellular (HUH-7) | GI₅₀ = 2.01 |

| Breast (MCF-7) | GI₅₀ = 2.45 | ||

| Colorectal (HCT-116) | GI₅₀ = 2.07 | ||

| Compound 1j | Hepatocellular (HUH-7) | GI₅₀ = 2.46 | |

| Breast (MCF-7) | GI₅₀ = 2.91 | ||

| Colorectal (HCT-116) | GI₅₀ = 2.49 | ||

| GI₅₀: 50% Growth Inhibition concentration. Data sourced from studies on vindoline-piperazine and benzothiazole-piperazine derivatives. mdpi.comnih.gov |

Interaction with Cellular Targets in Cancer Progression

The anticancer effects of benzylpiperazine derivatives are linked to their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation. Studies have shown that these compounds can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.

Further investigations into highly active benzothiazole-piperazine derivatives revealed that they induce apoptosis by causing cell cycle arrest at the subG1 phase. nih.gov Other research on quinoxalinyl–piperazine derivatives identified a compound that acts as a G2/M-specific cell cycle inhibitor and also inhibits the anti-apoptotic Bcl-2 protein, further promoting cell death. nih.govnih.gov This ability to modulate critical cellular pathways makes these compounds promising candidates for cancer therapy. nih.govnih.gov

Modulation of Tumor Growth Mechanisms

Beyond inducing cell death, certain benzylpiperazine derivatives have been shown to inhibit tumor growth through other mechanisms, such as cutting off the tumor's blood supply, a process known as anti-angiogenesis.

A study on novel 1-benzhydryl-sulfonyl-piperazine derivatives demonstrated that these compounds could inhibit the in vivo growth of Ehrlich ascites tumor cells in mice. nih.gov The treatment led to a reduction in tumor cell number and the formation of ascites fluid. nih.gov Furthermore, these derivatives were found to suppress the formation of new blood vessels in both the mouse peritoneum and the chorioallantoic membrane (CAM) model, indicating potent anti-angiogenic effects. nih.gov

Neurological and Neurotransmitter Modulation

The parent compound, 1-Benzylpiperazine (BZP), and its analogs are well-known for their effects on the central nervous system (CNS). researchgate.net These compounds are recognized as stimulants that can influence mood and alertness by interacting with key neurotransmitter systems. researchgate.netresearchgate.net

BZP and related molecules act by increasing the levels of dopamine and serotonin in the brain, producing effects that can be similar to those of other known stimulants. researchgate.net The stimulant properties are primarily linked to effects on dopamine, while interactions with the serotonin system can lead to other psychoactive effects. researchgate.net Another derivative, 1-methyl-4-benzylpiperazine (MBZP), is also a stimulant, though its effects are reported to be slightly weaker than those of BZP.

Prodrug Strategies and Derivatization for Enhanced Efficacy

Masking Functional Groups for Improved Cell Permeability

This strategy is particularly valuable for drugs targeting intracellular components. Once inside the cell, endogenous esterases can hydrolyze the methyl ester, unmasking the carboxylic acid. This active form of the drug can then interact with its intracellular target. This approach of using piperazinylalkyl esters as prodrugs has been shown to enhance the skin permeation of non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating the viability of this strategy for improving drug delivery across biological barriers. nih.gov

Introduction of Fixed Charge Sites for Derivatization

The piperazine ring within the this compound structure contains two nitrogen atoms that can be protonated under physiological conditions, introducing positive charges into the molecule. researchgate.net The secondary amine of the piperazine ring allows for the incorporation of two N-substituent groups, providing a site for further derivatization. researchgate.net This feature is particularly useful in drug design for creating interactions with specific biological targets.

For instance, the introduction of a fixed positive charge can facilitate ionic interactions with negatively charged residues in the binding pocket of a target protein, potentially increasing binding affinity and selectivity. europa.eu The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors or become ionized, allowing them to form hydrogen bonds or ionic bonds, which can be crucial for the pharmacological effect of a drug. researchgate.net This approach of utilizing the piperazine scaffold to introduce charges and allow for further derivatization has been widely used in the development of various therapeutic agents, including anticancer and antipsychotic drugs. researchgate.netnih.gov

Pharmacological Profiling of Derivatives

The pharmacological effects of derivatives of this compound are diverse, owing to the versatility of the piperazine scaffold in interacting with various biological targets.

In Vitro and In Vivo Efficacy Studies

Derivatives of the benzylpiperazine scaffold have been the subject of numerous efficacy studies. For example, a series of novel amide-piperidine (piperazine) derivatives were synthesized and evaluated as multi-target antipsychotics. One compound from this series demonstrated high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors in in vitro assays. nih.gov In subsequent in vivo studies, this compound effectively reduced apomorphine-induced climbing and MK-801-induced hyperactivity in animal models, indicative of its antipsychotic potential. nih.gov

Furthermore, substituted N-phenylpyrazine-2-carboxamides have been investigated for their biological activities. mdpi.com These studies, along with research on other piperazine-containing compounds, highlight the broad therapeutic potential of this chemical class. researchgate.net The specific substitution patterns on the piperazine and benzyl (B1604629) rings can be tailored to achieve desired activities, ranging from anticancer to antimicrobial effects. mdpi.com

Below is an interactive data table summarizing the in vitro activity of a representative piperazine derivative.

| Compound | Target Receptor | Affinity (Ki, nM) |

| Compound 11 | Dopamine D2 | 1.2 |

| Serotonin 5-HT1A | 3.5 | |

| Serotonin 5-HT2A | 8.1 | |

| Serotonin 5-HT2C | >1000 | |

| Histamine (B1213489) H1 | >1000 | |

| hERG Channel | >1000 |

Data sourced from a study on multi-target antipsychotics. nih.gov

Bioavailability and Brain Penetration Assessment

A critical aspect of developing drugs for central nervous system (CNS) disorders is ensuring adequate bioavailability and the ability to cross the blood-brain barrier (BBB). The physicochemical properties of the this compound scaffold can be modified to enhance these parameters. The lipophilicity imparted by the benzyl group and the potential for the piperazine nitrogen to be uncharged at physiological pH can contribute to BBB penetration.

Studies on related piperazine derivatives have shown promising results in this area. For example, in the development of multi-target antipsychotics, a benzoxazole-piperazine derivative was found to have favorable pharmacokinetic properties. nih.gov Similarly, bioisosteric modifications of related compounds have been employed to reduce active transport across the BBB, which can be a mechanism of drug efflux from the brain. nih.gov The ability to fine-tune the structure of piperazine derivatives allows for the optimization of their absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for achieving therapeutic concentrations in the target organ.

The following table provides a conceptual overview of how structural modifications to the core scaffold might influence bioavailability and brain penetration.

| Structural Modification | Predicted Effect on Bioavailability | Predicted Effect on Brain Penetration |

| Increased lipophilicity of benzyl substituent | Potential increase | Potential increase |

| Addition of polar groups to piperazine | Potential decrease | Potential decrease |

| Conversion of ester to a more stable amide | Potential increase in metabolic stability | Dependent on overall physicochemical properties |

Cross-Resistance Concerns in Drug Development

A significant challenge in the development of new therapeutic agents is the potential for cross-resistance, where resistance to one drug confers resistance to other, structurally or mechanistically related drugs. While specific studies on cross-resistance involving this compound derivatives are not prevalent in the public domain, the general principles of drug resistance are applicable.

For antimicrobial or anticancer agents derived from this scaffold, resistance could emerge through various mechanisms. These include target modification, where the enzyme or receptor the drug binds to is altered, reducing binding affinity. Another common mechanism is the increased expression of efflux pumps, which actively transport the drug out of the cell, preventing it from reaching its target. The piperazine moiety itself is a common feature in many drugs, and it is conceivable that resistance mechanisms targeting this scaffold could arise. researchgate.net Therefore, in the development of new drugs based on the this compound core, it is crucial to investigate potential cross-resistance with existing therapies that share a similar chemical backbone or mechanism of action.

Derivatization Strategies and Synthetic Transformations

Functional Group Modifications

The inherent functionalities of methyl 4-benzylpiperazine-2-carboxylate, namely the tertiary amino groups and the methyl ester, are amenable to a range of chemical modifications. These transformations allow for the synthesis of a diverse library of derivatives with altered physicochemical and biological properties.

Oxidation Reactions